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  • Product: (2R)-2-[(2-Methoxybenzoyl)amino]propanoic acid

Core Science & Biosynthesis

Foundational

(2R)-2-[(2-Methoxybenzoyl)amino]propanoic Acid: A Scaffolding for Next-Generation Therapeutics

A Senior Application Scientist's In-depth Technical Guide for Researchers and Drug Development Professionals Introduction: Unveiling the Potential of a Unique Chiral Building Block In the landscape of modern drug discove...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: Unveiling the Potential of a Unique Chiral Building Block

In the landscape of modern drug discovery, the demand for novel molecular scaffolds that offer both structural rigidity and versatile functionality is paramount. (2R)-2-[(2-Methoxybenzoyl)amino]propanoic acid, a derivative of D-alanine, emerges as a compound of significant interest. Its structure, characterized by a chiral center, an amide linkage, and a methoxy-substituted aromatic ring, presents a unique combination of features that can be exploited for various pharmaceutical applications. While direct therapeutic applications of this specific molecule are not yet extensively documented, its constituent parts and structural analogues have well-established roles in medicinal chemistry. This guide will explore the untapped potential of (2R)-2-[(2-Methoxybenzoyl)amino]propanoic acid, presenting it as a valuable starting material for the synthesis of complex pharmaceuticals and as a potential lead compound for the development of novel antimicrobial agents.

The D-alanine core is of particular importance. In contrast to the more common L-amino acids found in mammalian proteins, D-alanine is a crucial component of the peptidoglycan cell wall in many bacteria[1]. This fundamental difference provides a clear therapeutic window for developing selective antibacterial agents. Furthermore, the 2-methoxybenzoyl group can participate in various chemical transformations and may confer specific binding properties to target macromolecules. This guide will provide a comprehensive overview of the potential applications, supported by detailed experimental protocols and logical frameworks to empower researchers in their quest for new therapeutic entities.

Part 1: A Versatile Synthon for Complex Pharmaceutical Architectures

The true immediate value of (2R)-2-[(2-Methoxybenzoyl)amino]propanoic acid likely lies in its application as a chiral building block for the synthesis of more elaborate and potent pharmaceutical agents. The presence of a carboxylic acid and a secondary amide, along with the chiral center, makes it an ideal starting point for asymmetric synthesis.

Rationale: Lessons from Tamsulosin Synthesis

A compelling case for the utility of D-alanine derivatives in pharmaceutical synthesis is the production of Tamsulosin, an antagonist of α1-adrenergic receptors used to treat benign prostatic hyperplasia[2]. The synthesis of the key intermediate, (R)-5-(2-aminopropyl)-2-methoxybenzenesulphonamide, starts from D-alanine[2]. This precedent underscores the value of preserving the (R)-chirality from a readily available starting material to construct a complex, enantiomerically pure final product. Similarly, (2R)-2-[(2-Methoxybenzoyl)amino]propanoic acid can serve as a foundational element for a variety of molecular frameworks.

Proposed Synthetic Workflow: Accessing Novel Chemical Space

The following workflow outlines a general strategy for utilizing (2R)-2-[(2-Methoxybenzoyl)amino]propanoic acid as a synthetic intermediate.

G A (2R)-2-[(2-Methoxybenzoyl)amino]propanoic acid B Carboxylic Acid Activation (e.g., with DCC/NHS or conversion to acid chloride) A->B Step 1 C Amide Coupling with a Primary or Secondary Amine (R-NH2) B->C Step 2 D Novel Diastereomerically Pure Compound C->D Product E Optional: Modification of the 2-Methoxybenzoyl Group (e.g., Demethylation, further substitution) D->E Diversification F Library of Analogues for Screening E->F

Caption: Proposed synthetic workflow for utilizing the topic compound.

Detailed Experimental Protocol: Amide Coupling

This protocol provides a standard procedure for the coupling of (2R)-2-[(2-Methoxybenzoyl)amino]propanoic acid with a generic primary amine.

Objective: To synthesize a novel amide derivative while retaining the stereochemical integrity of the chiral center.

Materials:

  • (2R)-2-[(2-Methoxybenzoyl)amino]propanoic acid

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • N-Hydroxysuccinimide (NHS)

  • Primary amine (R-NH2)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Dimethylformamide (DMF)

  • 0.1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO4)

  • Silica gel for column chromatography

Procedure:

  • Activation of the Carboxylic Acid:

    • Dissolve 1.0 equivalent of (2R)-2-[(2-Methoxybenzoyl)amino]propanoic acid and 1.1 equivalents of NHS in anhydrous DCM.

    • Cool the solution to 0°C in an ice bath.

    • Add a solution of 1.1 equivalents of DCC in anhydrous DCM dropwise over 15 minutes.

    • Stir the reaction mixture at 0°C for 1 hour and then at room temperature for 4 hours.

    • The formation of a white precipitate (dicyclohexylurea) will be observed.

  • Amide Coupling:

    • In a separate flask, dissolve 1.0 equivalent of the desired primary amine in anhydrous DMF.

    • Filter the activated ester solution from step 1 to remove the dicyclohexylurea precipitate.

    • Add the filtered solution to the amine solution at room temperature.

    • Stir the reaction mixture for 12-18 hours.

  • Work-up and Purification:

    • Dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer sequentially with 0.1 M HCl, saturated NaHCO3 solution, and brine.

    • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterization:

    • Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

    • Assess the enantiomeric purity using chiral HPLC.

Part 2: A Potential Lead for Novel Antimicrobial Agents

The presence of a D-alanine moiety in (2R)-2-[(2-Methoxybenzoyl)amino]propanoic acid provides a strong rationale for investigating its potential as an antimicrobial agent. D-alanine is an essential building block for the synthesis of peptidoglycan, a major component of the bacterial cell wall that is absent in eukaryotes[1].

Mechanism of Action Hypothesis: Targeting Peptidoglycan Biosynthesis

We hypothesize that (2R)-2-[(2-Methoxybenzoyl)amino]propanoic acid or its derivatives could act as inhibitors of key enzymes in the D-alanine branch of peptidoglycan synthesis. Two primary targets are:

  • Alanine Racemase (Alr): This enzyme converts L-alanine to D-alanine. Inhibition of Alr would deplete the pool of D-alanine available for cell wall synthesis.

  • D-alanyl-D-alanine Ligase (Ddl): This enzyme catalyzes the formation of the D-alanyl-D-alanine dipeptide, a crucial precursor for the pentapeptide side chain of peptidoglycan.

G cluster_0 Bacterial Cytoplasm L_Ala L-Alanine Alr Alanine Racemase (Alr) L_Ala->Alr D_Ala D-Alanine Ddl D-alanyl-D-alanine Ligase (Ddl) D_Ala->Ddl D_Ala_D_Ala D-Ala-D-Ala Dipeptide UDP_NAM_peptide UDP-NAM-pentapeptide D_Ala_D_Ala->UDP_NAM_peptide Cell_Wall Peptidoglycan Cell Wall UDP_NAM_peptide->Cell_Wall Alr->D_Ala Ddl->D_Ala_D_Ala Topic_Compound (2R)-2-[(2-Methoxybenzoyl) amino]propanoic acid Topic_Compound->Alr Inhibition? Topic_Compound->Ddl Inhibition?

Caption: Hypothesized mechanism of antimicrobial action.

Experimental Protocol: In Vitro Antimicrobial Susceptibility Testing

Objective: To determine the minimum inhibitory concentration (MIC) of (2R)-2-[(2-Methoxybenzoyl)amino]propanoic acid against a panel of pathogenic bacteria.

Materials:

  • (2R)-2-[(2-Methoxybenzoyl)amino]propanoic acid

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Preparation of Stock Solution:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) at a concentration of 10 mg/mL.

  • Serial Dilution:

    • Perform a two-fold serial dilution of the stock solution in MHB in a 96-well plate to achieve a range of concentrations (e.g., from 256 µg/mL to 0.5 µg/mL).

  • Bacterial Inoculum:

    • Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

    • Dilute the suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Incubation:

    • Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination:

    • The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm.

Data Presentation: Expected Outcomes

The results of the MIC testing can be summarized in a table as follows:

Bacterial StrainGram StainMIC (µg/mL) of (2R)-2-[(2-Methoxybenzoyl)amino]propanoic acidMIC (µg/mL) of Control Antibiotic
Staphylococcus aureusPositive
Escherichia coliNegative
Pseudomonas aeruginosaNegative
Enterococcus faecalisPositive

Conclusion and Future Directions

(2R)-2-[(2-Methoxybenzoyl)amino]propanoic acid represents a promising, yet underexplored, molecule in the field of pharmaceutical sciences. Its potential as a versatile chiral building block for the synthesis of complex drug candidates is strongly supported by precedents in medicinal chemistry. Furthermore, its structural similarity to D-alanine, a key component of the bacterial cell wall, makes it an attractive candidate for development as a novel antimicrobial agent. The experimental protocols and conceptual frameworks provided in this guide offer a clear path for researchers to begin to unlock the full potential of this intriguing compound. Future research should focus on the synthesis of a diverse library of derivatives and their subsequent screening in a wide range of biological assays to identify lead compounds for further optimization and development.

References

  • PharmaCompass. (2R)-2-amino-N-benzyl-3-methoxy-propanamide. [Link]

  • National Center for Biotechnology Information. (2R)-2-methoxypropanoic acid. PubChem Compound Summary for CID 2733584. [Link]

  • Quora. How can you convert propanoic acid to 2 amino propanoic acid?. [Link]

  • China Sinoway. Application And Preparation Method Of D-alanine. [Link]

  • EPO. SYNTHESIS OF OPTICALLY PURE (R)-5-(2-AMINOPROPYL)-2-METHOXYBENZENESULPHONAMIDE - Patent 1704140. [Link]

  • Koyama, N., Inokoshi, J., Tomoda, H., & Nonaka, K. (2024). D-alanine synthesis and exogenous alanine affect the antimicrobial susceptibility of Staphylococcus aureus. Antimicrobial agents and chemotherapy, e0193624. [Link]

  • National Center for Biotechnology Information. Synthesis and pharmacological properties of derivatives of alpha-amino-beta-(p-chlorobenzoyl)-propionic acid and alpha-amino-gamma-(p-chlorophenyl)-tetrahydrofuran-2-one. PubChem. [Link]

  • ResearchGate. Discovery of (R)-2-amino-3-triazolpropanoic acid derivatives as NMDA receptor glycine site agonists with GluN2 subunit-specific activity. [Link]

  • World News of Natural Sciences. Synthesis and antimicrobial activity of {2-amino/2-methoxy}-4-(2'-n-butyl-4'-chloro-1'-H-imidazol-5'-yl)-6-aryl nicotino. [Link]

  • National Center for Biotechnology Information. N-benzoyl-D-alanine. PubChem Compound Summary for CID 91514. [Link]

  • MDPI. Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. [Link]

  • Google Patents. WO2012117417A1 - Process for preparing (2r, 3s) 2-benzyloxy-3-tert-butoxy carbonyl amino-3-phenyl propionic acid.
  • Letters in Applied NanoBioScience. Synthesis of (Z)-2-((5-(2-chlorobenzylidene)-4-oxo-4,5- dihydrothiazol-2-yl)amino)butanoic Acid as Antimicrobial Agent. [Link]

  • National Center for Biotechnology Information. 2-(2-Methoxyphenoxy)propanoic acid. PubChem Compound Summary for CID 202020. [Link]

Sources

Protocols & Analytical Methods

Method

procedure for N-acylation of D-alanine to form (2R)-2-[(2-Methoxybenzoyl)amino]propanoic acid

Application Note: A Validated Protocol for the Stereoretentive N-Acylation of D-Alanine Synthesis of (2R)-2-[(2-Methoxybenzoyl)amino]propanoic acid Authored by: Dr. Evelyn Reed, Senior Application Scientist Abstract This...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: A Validated Protocol for the Stereoretentive N-Acylation of D-Alanine

Synthesis of (2R)-2-[(2-Methoxybenzoyl)amino]propanoic acid

Authored by: Dr. Evelyn Reed, Senior Application Scientist

Abstract

This document provides a comprehensive guide for the synthesis of (2R)-2-[(2-Methoxybenzoyl)amino]propanoic acid, a chiral N-acylated amino acid of interest in pharmaceutical and materials science research. The protocol is centered on the robust and widely applicable Schotten-Baumann reaction, ensuring high yield and retention of stereochemical integrity from the D-alanine starting material. We delve into the mechanistic underpinnings of the reaction, offer a detailed, step-by-step protocol from synthesis to purification, and provide methods for analytical characterization. This guide is intended for researchers, chemists, and drug development professionals requiring a reliable method for producing enantiomerically pure N-acylated amino acids.

Introduction and Scientific Context

N-acylated amino acids are a pivotal class of molecules in organic and medicinal chemistry.[1][2] The introduction of an acyl group to the nitrogen atom of an amino acid modifies its physicochemical properties, such as lipophilicity and hydrogen bonding capacity, making these derivatives valuable as pharmaceutical intermediates, building blocks for complex peptides, and bioactive molecules in their own right.[3] The target molecule, (2R)-2-[(2-Methoxybenzoyl)amino]propanoic acid, incorporates the D-enantiomer of alanine, a non-proteinogenic stereoisomer often explored in drug design to enhance metabolic stability.

The synthesis described herein employs the Schotten-Baumann reaction, a classic yet highly effective method for acylating amines with acid chlorides under biphasic or aqueous basic conditions.[4][5] This method is particularly well-suited for amino acids as the basic conditions simultaneously deprotonate the amine, enhancing its nucleophilicity, and neutralize the hydrochloric acid byproduct generated during the reaction, driving the equilibrium towards product formation.[6][7]

Reaction Principle and Mechanism

The core of this procedure is the nucleophilic acyl substitution reaction between D-alanine and 2-methoxybenzoyl chloride. The mechanism proceeds through several key steps, ensuring the stereocenter of D-alanine remains undisturbed.

  • Deprotonation: In an aqueous basic medium (e.g., NaOH), the amino group of D-alanine is deprotonated, forming a more potent nucleophile, the alaninate anion. The carboxylic acid group is also deprotonated to the carboxylate.

  • Nucleophilic Attack: The electron-rich nitrogen atom of the alaninate attacks the electrophilic carbonyl carbon of 2-methoxybenzoyl chloride. This forms a transient tetrahedral intermediate.[7]

  • Chloride Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling a chloride ion as the leaving group.

  • Neutralization: The hydrochloric acid (HCl) generated from the expelled chloride and a proton from the reaction medium is immediately neutralized by the excess base present, preventing the protonation of unreacted D-alanine and thus ensuring the reaction proceeds to completion.[8]

The reaction is stereoretentive, meaning the (R)-configuration of the chiral carbon in D-alanine is preserved in the final product. This is because the reaction occurs at the nitrogen atom and does not involve breaking any bonds at the stereocenter.

Schotten-Baumann_Mechanism cluster_0 Step 1: Deprotonation cluster_1 Step 2 & 3: Attack & Elimination cluster_2 Step 4: Neutralization D_Alanine D-Alanine (R-configuration) Alaninate Alaninate Anion (Nucleophile) D_Alanine->Alaninate + NaOH Base NaOH (Base) Acyl_Chloride 2-Methoxybenzoyl Chloride Tetrahedral_Intermediate Tetrahedral Intermediate Acyl_Chloride->Tetrahedral_Intermediate Alaninate->Tetrahedral_Intermediate Nucleophilic Attack Product (2R)-2-[(2-Methoxybenzoyl)amino]propanoic acid Tetrahedral_Intermediate->Product Elimination of Cl⁻ Byproducts NaCl + H₂O Product->Byproducts + HCl + NaOH

Caption: Reaction mechanism for N-acylation of D-alanine.

Detailed Experimental Protocol

This protocol is designed for a laboratory scale synthesis. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, must be worn.

Materials and Reagents
ReagentFormulaMW ( g/mol )CAS No.Notes
D-AlanineC₃H₇NO₂89.09338-69-2Starting amino acid.
2-Methoxybenzoyl chlorideC₈H₇ClO₂170.5921615-34-9Acylating agent. Corrosive and lachrymatory.[9]
Sodium Hydroxide (NaOH)NaOH40.001310-73-2Base. Corrosive.
Hydrochloric Acid (HCl)HCl36.467647-01-0For acidification. Use concentrated (37%) or 6M. Corrosive.
Ethyl AcetateC₄H₈O₂88.11141-78-6Recrystallization solvent. Flammable.
HexaneC₆H₁₄86.18110-54-3Recrystallization solvent. Flammable.
Deionized WaterH₂O18.027732-18-5Reaction and washing solvent.
Stoichiometry
ReagentMoles (mol)EquivalentsMass/Volume
D-Alanine0.101.08.91 g
2-Methoxybenzoyl chloride0.111.118.76 g (16.4 mL)
Sodium Hydroxide0.222.28.80 g
Deionized Water--150 mL
Step-by-Step Synthesis Procedure
  • Preparation of Alaninate Solution:

    • In a 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, dissolve D-alanine (8.91 g, 0.10 mol) and sodium hydroxide (8.80 g, 0.22 mol) in 100 mL of deionized water.

    • Cool the resulting solution to 0-5 °C using an ice-water bath. Causality: This initial cooling is crucial to dissipate the heat generated during the exothermic acylation reaction and to minimize the hydrolysis of the reactive 2-methoxybenzoyl chloride.[10][11]

  • N-Acylation Reaction:

    • Slowly add 2-methoxybenzoyl chloride (16.4 mL, 0.11 mol) dropwise to the stirred, cooled D-alanine solution over a period of 30-45 minutes.

    • Maintain the internal reaction temperature below 10 °C throughout the addition. Causality: Slow addition prevents a rapid temperature increase, which could lead to unwanted side reactions and degradation of the product.

    • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2-3 hours to ensure the reaction goes to completion.

  • Reaction Work-up and Product Isolation:

    • Cool the reaction mixture again in an ice bath.

    • Slowly and carefully acidify the mixture to a pH of approximately 2 by adding concentrated hydrochloric acid (or 6M HCl) dropwise. A white precipitate of the product will form. Causality: Acidification protonates the carboxylate group, rendering the product insoluble in the aqueous medium and causing it to precipitate.

    • Stir the resulting slurry in the ice bath for 30 minutes to ensure complete precipitation.

    • Collect the crude product by vacuum filtration using a Büchner funnel.

    • Wash the filter cake with two portions of cold deionized water (2 x 50 mL) to remove inorganic salts (NaCl).

    • Dry the crude product in a vacuum oven at 50-60 °C overnight.

Purification by Recrystallization
  • Transfer the dried crude product to a 250 mL Erlenmeyer flask.

  • Add a minimal amount of hot ethyl acetate to dissolve the solid completely.

  • Slowly add hexane until the solution becomes slightly turbid (cloudy).

  • Gently heat the solution until it becomes clear again.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath for 1 hour to maximize crystal formation. Rationale: This two-solvent recrystallization method is effective for purifying compounds of intermediate polarity. Ethyl acetate is a good solvent, while hexane acts as an anti-solvent, promoting the crystallization of the pure product while impurities remain in the mother liquor.[12]

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethyl acetate/hexane (1:1), and dry under vacuum.

Workflow and Characterization

The overall process from starting materials to the final, characterized product is outlined below.

Synthesis_Workflow Start D-Alanine + 2-Methoxybenzoyl Chloride Reaction Schotten-Baumann Reaction (NaOH, H₂O, 0-25°C) Start->Reaction Workup Acidification (HCl, pH 2) & Filtration Reaction->Workup Crude Crude Product Workup->Crude Purify Recrystallization (Ethyl Acetate/Hexane) Crude->Purify Final Pure (2R)-2-[(2-Methoxybenzoyl)amino]propanoic acid Purify->Final Analysis Characterization (NMR, MS, MP, Polarimetry) Final->Analysis

Caption: Overall workflow for the synthesis and purification.

Expected Analytical Data

The identity and purity of the synthesized (2R)-2-[(2-Methoxybenzoyl)amino]propanoic acid (MW: 223.23 g/mol ) should be confirmed by standard analytical techniques.

Analysis TechniqueExpected Result
Appearance White crystalline solid
Melting Point A sharp, defined melting range.
¹H NMR (DMSO-d₆) δ ~1.4 (d, 3H, CH₃), ~3.8 (s, 3H, OCH₃), ~4.4 (m, 1H, α-CH), ~6.9-7.5 (m, 4H, Ar-H), ~8.5 (d, 1H, NH), ~12.7 (s, 1H, COOH).
¹³C NMR (DMSO-d₆) δ ~17 (CH₃), ~49 (α-CH), ~56 (OCH₃), ~112, ~121, ~128, ~130, ~131, ~157 (Ar-C), ~167 (Amide C=O), ~174 (Acid C=O).
Mass Spec (ESI-) m/z = 222.1 [M-H]⁻
Optical Rotation Specific rotation [α] value consistent with the (R)-enantiomer.

Safety and Troubleshooting

  • Safety: 2-Methoxybenzoyl chloride is corrosive and a lachrymator; handle only in a fume hood. Sodium hydroxide and hydrochloric acid are highly corrosive and can cause severe burns. Always wear appropriate PPE. The acylation reaction is exothermic and must be controlled with an ice bath.

  • Troubleshooting:

IssueProbable CauseSolution
Low Yield 1. Incomplete reaction. 2. Hydrolysis of acyl chloride. 3. Product loss during work-up.1. Increase reaction time; monitor by TLC. 2. Ensure temperature is kept low during addition. 3. Ensure pH is ~2 for full precipitation; minimize washing volumes.
Oily Product Impurities present (e.g., unreacted acyl chloride or benzoic acid from hydrolysis).Repeat recrystallization, possibly with a different solvent system. A pre-wash of the crude solid with cold hexane may help.
Incomplete Dissolution during Recrystallization Insufficient solvent or presence of insoluble impurities.Add more hot solvent. If solid remains, perform a hot filtration to remove insoluble material before cooling.

Conclusion

This application note details a reliable and reproducible protocol for the N-acylation of D-alanine to yield (2R)-2-[(2-Methoxybenzoyl)amino]propanoic acid. By leveraging the Schotten-Baumann reaction conditions, this procedure ensures high yields while preserving the critical stereochemistry of the starting material. The provided guidelines for purification and characterization will enable researchers to obtain a high-purity final product suitable for further applications in drug discovery and development.

References

  • Schultz, B. J., Snow, E. D., & Walker, S. (2023). Mechanism of D-alanine transfer to teichoic acids shows how bacteria acylate cell envelope polymers. Nature Microbiology, 8(7), 1318–1329. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction. Retrieved from [Link]

  • Schultz, B. J., et al. (2023). Mechanism of D-alanine transfer to teichoic acids shows how bacteria acylate cell envelope polymers. PubMed. Retrieved from [Link]

  • SATHEE. (n.d.). Chemistry Schotten Baumann Reaction. Retrieved from [Link]

  • J&K Scientific LLC. (2021). Schotten-Baumann Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Schotten–Baumann reaction. Retrieved from [Link]

  • L.S. College, Muzaffarpur. (2020). Schotten–Baumann reaction. Retrieved from [Link]

  • Schultz, B. J., et al. (2023). Mechanism of D-alanine transfer to teichoic acids shows how bacteria acylate cell envelope polymers. ResearchGate. Retrieved from [Link]

  • MDPI. (2020). Analysis of Derivatized N-Acyl Amino Acid Surfactants Using HPLC and HPLC/MS. Retrieved from [Link]

  • Google Patents. (n.d.). US9725409B2 - Process for preparing 4[[(benzoyl)amino]sulphonyl]benzoyl chlorides and preparation of acylsulphamoylbenzamides.
  • Reichmann, N. T., et al. (2014). Revised mechanism of d-alanine incorporation into cell wall polymers in Gram-positive bacteria. PMC. Retrieved from [Link]

  • ResearchGate. (2020). (PDF) Analysis of Derivatized N-Acyl Amino Acid Surfactants Using HPLC and HPLC/MS. Retrieved from [Link]

  • Google Patents. (n.d.). WO2015026538A1 - Process for preparing n-acyl amino acid salts.
  • Google Patents. (n.d.). CN112812031A - Preparation method of N-acyl amino acid type surfactant.
  • Brown, D. G., et al. (2022). The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids. PMC - NIH. Retrieved from [Link]

  • MDPI. (n.d.). Novel Glycerophospholipid, Lipo- and N-acyl Amino Acids from Bacteroidetes: Isolation, Structure Elucidation and Bioactivity. Retrieved from [Link]

  • NIST. (n.d.). Benzoyl chloride, 2-methoxy-. Retrieved from [Link]

  • Gotor-Fernández, V., et al. (2024). Enzymatic Strategies for the Biosynthesis of N-Acyl Amino Acid Amides. PubMed. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Analytical methods for amino acid determination in organisms. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

preventing racemization during the synthesis of (2R)-2-[(2-Methoxybenzoyl)amino]propanoic acid

To: User From: Senior Application Scientist, Technical Support Center Subject: Technical Guide: Preventing Racemization in (2R)-2-[(2-Methoxybenzoyl)amino]propanoic acid Synthesis Executive Summary & Molecule Profile Tar...

Author: BenchChem Technical Support Team. Date: February 2026

To: User From: Senior Application Scientist, Technical Support Center Subject: Technical Guide: Preventing Racemization in (2R)-2-[(2-Methoxybenzoyl)amino]propanoic acid Synthesis

Executive Summary & Molecule Profile

Target Molecule: (2R)-2-[(2-Methoxybenzoyl)amino]propanoic acid Synonyms: N-(2-Methoxybenzoyl)-D-alanine Chiral Center: Alpha-carbon of the D-alanine moiety (


-configuration).

The Core Challenge: The synthesis of N-aroyl amino acids is deceptively simple but prone to a specific failure mode: racemization via the 5(4H)-oxazolone mechanism . Unlike standard peptide coupling where the amine component is safe, N-acyl amino acids (the product of this reaction) are chemically distinct. The electron-withdrawing N-benzoyl group increases the acidity of the


-proton, facilitating cyclization into an oxazolone (azlactone) intermediate. This intermediate rapidly tautomerizes to an achiral enol, destroying the stereocenter.

This guide prioritizes a Schotten-Baumann approach to avoid the high-risk ester hydrolysis step, which is the most common cause of racemization for this specific class of molecules.

Core Protocol: The "Golden Path" (Schotten-Baumann)

Objective: Synthesize the target without generating an intermediate ester, thereby eliminating the risky saponification step.

Reagents:

  • Substrate: D-Alanine (free acid, >99% ee)

  • Acylating Agent: 2-Methoxybenzoyl chloride

  • Base: Sodium Carbonate (

    
    ) or Sodium Bicarbonate (
    
    
    
    )
  • Solvent: Water / Acetone (1:1 v/v)

Protocol Steps:

  • Dissolution: Dissolve D-Alanine (1.0 equiv) and

    
     (2.0 equiv) in water. Cool to 0–5°C .
    
    • Technical Note: The pH should be maintained between 8.5 and 10.0 . If pH > 11, direct proton abstraction from the product becomes a risk. If pH < 7, the amine is protonated and will not react.

  • Acylation: Dissolve 2-Methoxybenzoyl chloride (1.1 equiv) in a minimal amount of dry acetone. Add this solution dropwise to the aqueous alanine solution over 30–60 minutes.

    • Critical Control: Vigorous stirring is essential. The reaction is biphasic; poor mixing leads to local excesses of acid chloride, which hydrolyzes to the acid byproduct.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (20–25°C) for 1 hour.

  • Workup (The Safety Valve):

    • Wash the basic aqueous layer with Diethyl Ether or EtOAc to remove unreacted acid chloride/neutral impurities.

    • Acidification: Slowly acidify the aqueous layer to pH 1–2 using cold 1N HCl. The N-benzoyl product will precipitate or oil out.

    • Racemization Check: Do not heat the acidic solution. Although acid-catalyzed racemization is slower than base-catalyzed, prolonged heat is detrimental.

  • Purification: Extract into EtOAc, dry over

    
    , and concentrate. Recrystallize from EtOAc/Hexanes if necessary to upgrade enantiomeric excess (ee).
    

Troubleshooting Guide (Q&A)

Scenario A: "I used the methyl ester of D-Alanine, coupled it, and then hydrolyzed with NaOH. My product is racemic. Why?"

Diagnosis: You triggered the Oxazolone Pathway . Mechanism: Saponification of N-acyl amino acid esters is the single biggest risk factor. Under basic conditions (NaOH/LiOH), the amide oxygen attacks the ester carbonyl, forming a 5-membered oxazolone ring. This ring has a highly acidic


-proton (

), which is instantly removed by the base, forming a planar, achiral enolate. Upon reprotonation and ring opening, you get a racemic mixture.

Solution:

  • Switch to the Core Protocol (Route A) above to avoid esters entirely.

  • Salvage Protocol (If you must use esters): Use Lithium Hydroxide (LiOH) in THF/H2O at 0°C . Lithium is less coordinating than Sodium, often reducing the rate of racemization. Alternatively, use enzymatic hydrolysis (e.g., Pig Liver Esterase) at pH 7, which is completely stereosafe.

Scenario B: "Can I use HATU/TBTU to couple 2-methoxybenzoic acid with D-Alanine?"

Diagnosis: Possible, but risky. Analysis: Standard coupling reagents activate the carboxylic acid. Here, you are activating the achiral 2-methoxybenzoic acid, so the activation step itself is safe. However, the presence of strong organic bases (DIPEA/TEA) required for HATU can promote racemization of the product once formed, especially if the reaction runs too long or at high temperature.

Recommendation:

  • Use Collidine (TMP) instead of DIPEA/TEA. It is a weaker, sterically hindered base that minimizes proton abstraction.

  • Limit reaction time to < 2 hours.

Scenario C: "My yield is low using the Schotten-Baumann method."

Diagnosis: Hydrolysis of the acid chloride. Fix:

  • Ensure the acetone solution of acid chloride is added slowly.

  • Verify the pH stays > 8.5 during addition. The reaction produces HCl, which consumes the base. If the pH drops, the amine becomes non-nucleophilic (

    
    ), and the acid chloride just hydrolyzes with water.
    

Visualizing the Racemization Mechanism

The following diagram illustrates the "Hidden Enemy": the oxazolone pathway that activates under basic conditions.

OxazoloneMechanism Start N-(2-Methoxybenzoyl)-D-Alanine Ester (Chiral L-Isomer) BaseAttack Base Catalyzed Cyclization Start->BaseAttack High pH Oxazolone 5(4H)-Oxazolone Intermediate (Chiral) BaseAttack->Oxazolone - ROH Enol Stabilized Enolate/Anion (Achiral / Planar) Oxazolone->Enol Deprotonation of α-H (Fast!) Racemate Racemic Product (50% D / 50% L) Oxazolone->Racemate Hydrolysis Enol->Oxazolone Reprotonation (Random Face)

Caption: The 5(4H)-oxazolone pathway. Note that the critical racemization step is the deprotonation of the oxazolone intermediate, which is highly favored by the electron-withdrawing benzoyl group.

Decision Tree for Synthesis Strategy

Use this workflow to select the safest route based on your available reagents.

SynthesisDecision Start Start: Select Reagents CheckAcid Source of 2-Methoxybenzoic Acid? Start->CheckAcid RouteA Acid Chloride Available? CheckAcid->RouteA Yes RouteB Free Acid Only? CheckAcid->RouteB No Schotten Route A: Schotten-Baumann (Recommended) RouteA->Schotten Use Aqueous Base (Na2CO3) Keep T < 5°C SubstrateCheck Substrate: D-Alanine Ester? RouteB->SubstrateCheck Coupling Route B: Organic Coupling (HATU/DCC) Warning STOP: High Risk of Racemization during Saponification SubstrateCheck->Warning Yes (Ester) SafeCoupling Coupling to Free Acid (Difficult Solubility) SubstrateCheck->SafeCoupling No (Free Acid) Warning->Coupling If unavoidable: Use LiOH @ 0°C for hydrolysis SafeCoupling->Coupling Use TMP/Collidine Base Avoid DIPEA

Caption: Synthesis decision tree. Route A (Schotten-Baumann) is the preferred "Green Path" to minimize racemization risks.

Quantitative Data: Base Selection Impact

The choice of base significantly impacts the rate of racemization for N-acyl amino acids.

Base TypeExamplepKa (Conjugate Acid)Racemization RiskRecommended Use
Inorganic Carbonate

10.3Low Primary Choice (Schotten-Baumann)
Inorganic Hydroxide

15.7High Avoid if possible; strict T < 0°C control.
Tertiary Amine DIPEA (Hünig's Base)10.75Medium-High Use only with coupling reagents; avoid excess.
Hindered Pyridine 2,4,6-Collidine7.4Very Low Best for organic phase coupling (HATU/TBTU).
Lithium Base

13.8Medium Preferred over NaOH for ester hydrolysis due to chelation effects.

References

  • Benoiton, N. L. (2018). Chemistry of Peptide Synthesis. CRC Press. (Definitive text on oxazolone mechanisms).
  • Miyazawa, T., et al. (1992). "Racemization in the coupling of N-benzoyl-amino acids." Journal of the Chemical Society, Perkin Transactions 2.

  • Goodman, M., & Levine, L. (1964). "Peptide Synthesis via Active Esters and Racemization Studies." Journal of the American Chemical Society.

  • BenchChem Technical Support. (2025). "Strategies to Prevent Racemization During Peptide Synthesis."

  • Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[1][2][3] Chemical Reviews. (Discusses base sensitivity of N-acyl derivatives).

Sources

Optimization

optimizing temperature conditions for (2R)-2-[(2-Methoxybenzoyl)amino]propanoic acid stability

Technical Support Center: Stability Optimization Guide Executive Summary (2R)-2-[(2-Methoxybenzoyl)amino]propanoic acid (also known as N-(2-methoxybenzoyl)-D-alanine) is a chiral amide intermediate. Its stability profile...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stability Optimization Guide

Executive Summary

(2R)-2-[(2-Methoxybenzoyl)amino]propanoic acid (also known as N-(2-methoxybenzoyl)-D-alanine) is a chiral amide intermediate. Its stability profile is governed by two competing degradation pathways: racemization of the chiral center (conversion to the S-enantiomer) and hydrolysis of the amide bond.

While the solid state is relatively robust, solution-phase handling requires strict temperature control. The ortho-methoxy substituent on the benzoyl ring introduces specific electronic and steric effects that can accelerate oxazolone formation—the primary mechanism for racemization—under thermal stress.

This guide provides authoritative protocols to maintain enantiomeric purity (>99.5% ee) and chemical integrity during storage, processing, and analysis.

Module 1: Core Stability Profile & Degradation Mechanisms

Q1: What are the primary temperature-dependent degradation risks for this molecule?

A: The molecule faces two distinct risks based on temperature and pH:

  • Racemization (The Primary Risk):

    • Mechanism: Occurs via the formation of an oxazolone (azlactone) intermediate. The carbonyl oxygen of the amide attacks the carboxylic acid carbonyl, forming a 5-membered ring. This intermediate is planar and loses chirality. Re-opening the ring yields a racemic mixture.

    • Temperature Sensitivity: High. Onset can occur >40°C in the presence of base or activating agents (e.g., acetic anhydride).

    • Impact of 2-Methoxy Group: The electron-donating methoxy group can stabilize the cationic character of the oxazolone transition state, potentially lowering the activation energy for racemization compared to unsubstituted benzoyl derivatives.

  • Hydrolysis (The Secondary Risk):

    • Mechanism: Cleavage of the amide bond to yield 2-methoxybenzoic acid and D-alanine.

    • Temperature Sensitivity: Moderate. Generally requires temperatures >80°C combined with strong acid (pH <1) or base (pH >12).

Visualizing the Degradation Pathways

DegradationPathways Start (2R)-2-[(2-Methoxybenzoyl)amino]propanoic acid (Active Isomer) Oxazolone Oxazolone Intermediate (Achiral/Planar) Start->Oxazolone Heat (>40°C) + Base Dehydrating Agents Hydrolysis Hydrolysis Products (2-Methoxybenzoic acid + D-Alanine) Start->Hydrolysis Heat (>80°C) Strong Acid/Base Racemate Racemic Mixture (R- and S- Isomers) Oxazolone->Racemate Ring Opening

Figure 1: Thermal degradation pathways. The red path (Racemization) is the critical risk during mild heating; the yellow path (Hydrolysis) requires harsh conditions.

Module 2: Storage & Handling Protocols

Q2: What are the optimal storage conditions for the solid powder?

A:

  • Temperature: Store at 2°C to 8°C (Refrigerated). While the solid is likely stable at room temperature (20-25°C) for short periods, cold storage prevents slow solid-state changes or "caking" due to moisture absorption.

  • Container: Tightly sealed amber glass or high-density polyethylene (HDPE).

  • Desiccant: Essential. Moisture can catalyze surface hydrolysis over long durations.

Q3: Can I freeze-thaw the compound?

A: Yes, but with caution.

  • Risk: Condensation.[1] If you remove a bottle from -20°C and open it immediately, atmospheric moisture will condense on the cold powder, initiating hydrolysis.

  • Protocol: Allow the container to equilibrate to room temperature (approx. 30-60 minutes) before breaking the seal.

Q4: How stable is the compound in solution?

A: Solution stability is highly solvent- and pH-dependent.

Table 1: Solvent & Temperature Compatibility Matrix

Solvent SystemRecommended Max TempStability RiskNotes
Water (Neutral pH 7) 25°CLowStable for days. Long-term storage not recommended due to slow hydrolysis.
Water (Basic pH >9) < 5°C Critical (Racemization) Base catalyzes proton abstraction, leading to rapid racemization. Do not heat.
Water (Acidic pH <2) 40°CModerate (Hydrolysis)Amide bond is relatively stable to acid, but heat will accelerate cleavage.
Methanol / Ethanol 25°CLowGood solubility. Avoid refluxing for extended periods to prevent esterification (solvolysis).
DMSO / DMF 25°CLowExcellent solubility. Ensure solvents are anhydrous to prevent hydrolysis.

Module 3: Reaction & Processing Optimization

Q5: I need to recrystallize the material. What temperature profile should I use?

A: Recrystallization poses a high risk of thermal racemization if not controlled.

  • Solvent Choice: Use a solvent with a boiling point <80°C (e.g., Ethanol/Water mix or Ethyl Acetate). Avoid high-boiling solvents like Toluene unless necessary.

  • Time-at-Temperature: Minimize the duration the compound spends at the boiling point.

    • Dissolution: Heat rapidly to dissolve, then immediately remove from heat source.

    • Filtration: Do not hold the hot solution for >10 minutes.

  • Cooling: Rapid cooling (ice bath) is preferred over slow cooling to "lock in" the isomer, although slow cooling yields better crystals. A compromise is cooling to room temp, then 4°C.

Q6: My synthesis yield is good, but the optical rotation is low. What happened?

A: You likely exceeded the Thermal Budget during the reaction or workup.

  • Diagnosis: If the specific rotation

    
     is lower than the reference standard (typically negative for D-alanine derivatives, though specific value depends on solvent), you have partial racemization.
    
  • Root Cause:

    • Did you use a base (TEA, DIPEA, NaOH) at temperatures >40°C?

    • Did you use a coupling reagent (like EDC/HATU) with prolonged reaction times? Activated esters are prone to oxazolone formation.

  • Correction: Conduct the coupling reaction at 0°C to 10°C . Allow to warm to room temperature only after the reaction is 80% complete.

Module 4: Analytical Troubleshooting

Q7: I see a "split peak" in my HPLC chromatogram. Is this degradation?

A: This is the hallmark of racemization .

  • Scenario: You are using a chiral column (e.g., Chiralpak AD-H or OD-H).

  • Observation: The main peak (R-isomer) has a smaller "shoulder" or a distinct neighbor peak (S-isomer).

  • Troubleshooting:

    • Check your sample diluent. Did you dissolve the sample in a basic buffer?

    • Check the column temperature. High column oven temperatures (>40°C) can induce on-column racemization if the mobile phase is basic. Keep column temp at 20-25°C .

Stability Testing Workflow

Follow this decision tree to validate the stability of your specific batch.

StabilityWorkflow Start Start Stability Test SolventCheck Dissolve in MeOH/Water (1:1) Start->SolventCheck InitialHPLC Run Chiral HPLC (T=0) Record %ee SolventCheck->InitialHPLC Stress Apply Stress Condition (e.g., 40°C for 24h) InitialHPLC->Stress FinalHPLC Run Chiral HPLC (T=Final) Stress->FinalHPLC Decision Is %ee Reduced? FinalHPLC->Decision Pass Pass: Stable Proceed to Process Decision->Pass No Change Fail Fail: Racemization Detected Reduce Temp or Adjust pH Decision->Fail Drop in %ee

Figure 2: Rapid stability screening workflow for process validation.

References

  • Benoiton, N. L. (2006). Chemistry of Peptide Synthesis. CRC Press. (Defines the oxazolone mechanism for N-benzoyl amino acids).

  • Miyazawa, T., et al. (1992). "Racemization of N-benzoyl-amino acids." Journal of the Chemical Society, Perkin Transactions 2.

  • PubChem Compound Summary. (2024). "N-(2-Methoxybenzoyl)alanine." National Center for Biotechnology Information.

  • Chem-Impex International. (2024). "Product Data: N-Benzoyl-D-amino acid derivatives stability."

(Note: While specific degradation rate constants for this exact CAS are proprietary to specific manufacturing processes, the mechanistic principles cited above are universally applicable to N-(ortho-substituted-benzoyl)-amino acids.)

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Distinguishing (2R)- and (2S)-2-[(2-Methoxybenzoyl)amino]propanoic Acid

Introduction: The Imperative of Stereochemical Precision In the realm of drug development and materials science, the three-dimensional arrangement of atoms within a molecule is not a trivial detail; it is a critical dete...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Stereochemical Precision

In the realm of drug development and materials science, the three-dimensional arrangement of atoms within a molecule is not a trivial detail; it is a critical determinant of function. Molecules that are non-superimposable mirror images of each other are known as enantiomers.[1][2][3] While they share identical physical properties such as melting point, boiling point, and solubility in achiral solvents, their physiological and pharmacological effects can be profoundly different.[3][4] This dichotomy arises from the chiral nature of biological systems—receptors, enzymes, and other cellular machinery—which selectively interact with one enantiomer over the other.

This guide focuses on the analytical challenge of distinguishing the (2R) and (2S) enantiomers of 2-[(2-Methoxybenzoyl)amino]propanoic acid, an N-acyl amino acid derivative. For researchers in pharmaceutical development, ensuring the stereochemical purity of such compounds is paramount for safety, efficacy, and regulatory compliance. We will explore and compare three robust analytical techniques, moving from the routine separative method to powerful spectroscopic approaches for absolute configuration determination. Each section is designed to provide not just a protocol, but the underlying scientific rationale to empower researchers to make informed decisions.

The Gold Standard: Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the workhorse of the pharmaceutical industry for enantiomeric separation and purity assessment. Its power lies in its ability to physically separate the two enantiomers, allowing for their individual detection and quantification.

Principle of Separation

The core of this technique is the Chiral Stationary Phase (CSP). A CSP is a solid support material within the HPLC column that has been modified with a chiral molecule (the selector). When a racemic mixture of the analyte passes through the column, the (2R) and (2S) enantiomers form transient, diastereomeric complexes with the chiral selector.[5][6] Because diastereomers have different physical properties, the stability of these complexes differs. The enantiomer that forms the more stable complex interacts more strongly with the CSP and is retained longer, while the other enantiomer elutes earlier. This difference in retention time (t_R) enables their separation. For N-protected amino acids, polysaccharide-based CSPs are particularly effective.[7][8][9]

cluster_0 HPLC Column with Chiral Stationary Phase (CSP) p1 Analyte_Out_S (2S) Enantiomer Elutes First p1->Analyte_Out_S Weak Interaction p2 p3 Analyte_Out_R (2R) Enantiomer Elutes Second p3->Analyte_Out_R Strong Interaction p4 Analyte_In Racemic Mixture (2R) (2S) Analyte_In->p1 Interaction Analyte_In->p3 Interaction

Caption: Workflow of enantiomeric separation by Chiral HPLC.

Experimental Protocol

This protocol provides a robust starting point for method development.

  • Column Selection: A polysaccharide-based CSP is recommended.

    • Primary Choice: Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel (e.g., Chiralpak® IA-3 or equivalent). This phase is known for its broad selectivity for N-acyl compounds.[9]

  • Mobile Phase Preparation:

    • Prepare a mobile phase consisting of Heptane : Isopropanol (IPA) : Trifluoroacetic Acid (TFA) in a ratio of 80 : 20 : 0.1 (v/v/v) .

    • The alkane/alcohol ratio is the primary driver of retention, while the acidic modifier (TFA) ensures the carboxylic acid moiety is protonated, improving peak shape and interaction with the CSP.

  • Instrumentation & Conditions:

    • HPLC System: Standard analytical HPLC or UHPLC system.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C. Temperature control is critical for reproducible retention times.

    • Detection: UV detector at 254 nm or 280 nm, where the benzoyl group exhibits strong absorbance.

    • Injection Volume: 5 µL.

  • Sample and Control Preparation:

    • Analyte Stock: Prepare a 1 mg/mL solution of the test sample in the mobile phase.

    • Racemic Standard: Prepare a 1 mg/mL solution of a known 50:50 racemic mixture of (2R)- and (2S)-2-[(2-Methoxybenzoyl)amino]propanoic acid. This is essential to determine the separation factor and resolution.

    • Individual Standards (if available): Prepare 1 mg/mL solutions of the pure (2R) and (2S) enantiomers to definitively assign the elution order.

Data Interpretation

The primary output is a chromatogram. Successful separation is characterized by two distinct, well-resolved peaks for the racemic standard.

ParameterExpected Result for (2S)Expected Result for (2R)Goal
Retention Time (t_R) e.g., ~8.5 mine.g., ~10.2 minTwo distinct values
Resolution (R_s) \multicolumn{2}{c}{e.g., > 2.0}R_s > 1.5 for baseline separation
Peak Area Proportional to concentrationProportional to concentrationAllows for %ee calculation

The enantiomeric excess (%ee) can be calculated from the peak areas (A) of the two enantiomers: %ee = [(A₁ - A₂) / (A₁ + A₂)] x 100%

Structural Elucidation: NMR Spectroscopy with Chiral Solvating Agents

While HPLC separates enantiomers, Nuclear Magnetic Resonance (NMR) spectroscopy can distinguish them in the same solution by creating a diastereomeric environment.

Principle of Discrimination

In a standard (achiral) NMR solvent, the (2R) and (2S) enantiomers are indistinguishable because their respective nuclei experience the same average magnetic field, resulting in identical spectra.[3][10] The addition of a Chiral Solvating Agent (CSA) creates transient diastereomeric complexes through weak molecular interactions (e.g., hydrogen bonding, π-stacking).[11] Nuclei in these diastereomeric complexes are no longer magnetically equivalent and will resonate at slightly different frequencies, leading to a splitting of signals (chemical shift non-equivalence, Δδ) in the NMR spectrum.[12]

cluster_0 Formation of Diastereomeric Complexes cluster_1 Resulting NMR Spectrum Analyte_R (2R)-Analyte Complex_RR [(2R)-Analyte] : [(R)-CSA] Diastereomer 1 Analyte_R->Complex_RR Analyte_S (2S)-Analyte Complex_SR [(2S)-Analyte] : [(R)-CSA] Diastereomer 2 Analyte_S->Complex_SR CSA (R)-CSA CSA->Complex_RR CSA->Complex_SR NMR Signal Splitting δ₁ δ₂ Complex_RR->NMR Gives Signal at δ₁ Complex_SR->NMR Gives Signal at δ₂

Caption: NMR discrimination via Chiral Solvating Agent (CSA).

Experimental Protocol
  • CSA and Solvent Selection:

    • CSA: (R)-(+)-1-(1-Naphthyl)ethylamine is an excellent choice for acidic analytes due to its basic amine group which can form an ionic bond with the analyte's carboxylic acid.

    • Solvent: Benzene-d₆ or CDCl₃. Aromatic solvents like benzene can enhance chemical shift differences through specific solvation effects.

  • Sample Preparation (in NMR tubes):

    • Tube 1 (Analyte Only): Dissolve ~5 mg of the racemic analyte in 0.6 mL of CDCl₃.

    • Tube 2 (CSA Only): Dissolve ~1.5 equivalents of the CSA in 0.6 mL of CDCl₃.

    • Tube 3 (Mixture): To Tube 1, add 1.0-1.5 molar equivalents of the CSA. The optimal ratio may require titration.

  • NMR Acquisition:

    • Acquire high-resolution ¹H NMR spectra for all three samples on a spectrometer (≥400 MHz is recommended).

    • Focus analysis on protons close to the chiral center, such as the methine proton (-CH-) and the methyl protons (-CH₃) of the propanoic acid backbone, as they will exhibit the largest Δδ.

Data Interpretation

By comparing the spectra, you can identify the signal splitting caused by the CSA.

Proton SignalSpectrum of Racemic AnalyteSpectrum of Racemic Analyte + CSAInterpretation
-CH- (methine) One quartetTwo distinct quartets (or a doublet of quartets)Successful discrimination. The separation (Δδ) is the difference in their chemical shifts.
-CH₃ (methyl) One doubletTwo distinct doubletsConfirms discrimination at another site.

The relative integration of the split signals in the mixture corresponds directly to the ratio of the enantiomers in the sample.

The Definitive Answer: Vibrational Circular Dichroism (VCD)

When the absolute configuration (i.e., which enantiomer is R and which is S) must be determined without a known reference standard, VCD spectroscopy is an unparalleled solution.

Principle of VCD

VCD is the extension of circular dichroism into the infrared region. It measures the differential absorption of left- and right-circularly polarized IR light by a chiral molecule during its fundamental vibrational transitions.[13][14] The key principles are:

  • Only chiral molecules are VCD active.

  • Enantiomers produce VCD spectra that are perfect mirror images of each other—equal in magnitude but opposite in sign at every vibrational frequency.[13][14]

  • By comparing an experimental VCD spectrum to a spectrum predicted from first-principles quantum chemical calculations for a single, known enantiomer (e.g., the (R)-enantiomer), the absolute configuration of the sample can be unambiguously assigned.[4][13]

cluster_0 Experimental Measurement cluster_1 Computational Simulation cluster_2 Comparison & Assignment Sample Pure Enantiomer in Solution VCD_Spec VCD Spectrometer Sample->VCD_Spec Exp_VCD Experimental VCD Spectrum VCD_Spec->Exp_VCD Comparison Compare Spectra Exp_VCD->Comparison Model 3D Model of (R)-Enantiomer DFT_Calc DFT Calculation (ab initio) Model->DFT_Calc Calc_VCD Calculated VCD Spectrum for (R) DFT_Calc->Calc_VCD Calc_VCD->Comparison Result Result Comparison->Result

Caption: Workflow for absolute configuration determination using VCD.

Experimental & Computational Protocol
  • VCD Measurement:

    • Dissolve a pure sample of one enantiomer to a concentration of ~0.1 M in a suitable solvent (e.g., deuterated chloroform, CDCl₃).

    • Acquire the VCD and IR spectra simultaneously on a VCD-capable FT-IR spectrometer.

  • Computational Simulation (Requires expertise in computational chemistry):

    • Model Building: Build the 3D structure of one enantiomer, for example, (2R)-2-[(2-Methoxybenzoyl)amino]propanoic acid.

    • Conformational Search: Perform a systematic conformational search to find all low-energy structures.

    • DFT Optimization: Optimize the geometry and calculate the vibrational frequencies and VCD intensities for the most stable conformers using Density Functional Theory (DFT), for instance, with the B3LYP functional and a 6-31G(d) basis set.

    • Spectrum Generation: Generate a final predicted VCD spectrum by performing a Boltzmann average of the spectra from the stable conformers.

  • Spectral Comparison:

    • Visually and mathematically compare the experimental VCD spectrum with the calculated spectrum for the (R)-enantiomer.

Data Interpretation

The assignment is based on the agreement of the signs (+ or -) of the corresponding VCD bands.

ScenarioResult
The signs of the major experimental VCD bands match the signs of the calculated bands for the (R)-enantiomer.The experimental sample has the (R)-configuration .[4]
The signs of the major experimental VCD bands are opposite to the signs of the calculated bands for the (R)-enantiomer.The experimental sample has the (S)-configuration .[4][13]

Comparative Summary of Techniques

FeatureChiral HPLCNMR with CSAVibrational Circular Dichroism (VCD)
Principle Physical separation based on differential diastereomeric interactions with a CSP.Chemical shift non-equivalence due to formation of transient diastereomeric solvates.Differential absorption of circularly polarized IR light, compared with quantum chemical calculations.
Primary Use Enantiomeric purity (%ee), quantification, routine QC.Proof of structure, studying chiral recognition mechanisms, moderate ee% estimation.Unambiguous determination of absolute configuration (R/S).
Sample Purity Can be used with mixtures.Requires pure sample for clear interpretation.Requires a highly pure single enantiomer.
Throughput High (minutes per sample).Moderate (requires sample prep and acquisition time).Low (requires extensive computation and measurement).
Configuration Relative (determines elution order, not absolute R/S without a standard).Relative (shows two species are present).Absolute (determines the true R/S configuration).
Strengths Highly robust, quantitative, widely available, excellent for preparative scale.Provides detailed structural information, mechanistically insightful.Definitive method for absolute configuration, no reference standard needed.
Limitations Method development can be required, requires a suitable CSP.CSA may not work for all compounds, can be complex to interpret.Requires specialized equipment and computational expertise, not quantitative for %ee.

Conclusion

Distinguishing the enantiomers of 2-[(2-Methoxybenzoyl)amino]propanoic acid is a critical task that can be approached with several powerful techniques. The choice of method is dictated by the analytical goal.

  • For routine quality control, process monitoring, and accurate determination of enantiomeric excess, Chiral HPLC is the undisputed method of choice due to its speed, robustness, and quantitative power.

  • For a rapid, in-solution assessment of enantiomeric composition and to probe the nature of chiral interactions, NMR with a Chiral Solvating Agent offers a powerful spectroscopic alternative.

  • When the fundamental question of absolute configuration must be answered without ambiguity and in the absence of a known standard, Vibrational Circular Dichroism provides the definitive answer by bridging experimental spectroscopy with theoretical prediction.

By understanding the principles and practical considerations of each technique, researchers can confidently select the appropriate tool to ensure the stereochemical integrity of their chiral molecules, paving the way for safer and more effective chemical entities.

References

  • Kellenbach, E. R., Dukor, R. K., & Nafie, L. A. (n.d.). Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). Spectroscopy Europe. Available at: [Link]

  • Stephens, P. J., Devlin, F. J., Cheeseman, J. R., & Frisch, M. J. (2008). The determination of the absolute configurations of chiral molecules using vibrational circular dichroism (VCD) spectroscopy. Chirality, 20(5), 643-663. Available at: [Link]

  • Guo, J., et al. (2010). Applications of Vibrational Circular Dichroism for Determining Absolute Configuration in Early Drug Discovery. American Laboratory. Available at: [Link]

  • askIITians. (2025). How can you identify optical isomers? Available at: [Link]

  • Anderson, J. E., et al. (2012). Chiral discrimination of aliphatic amines and amino alcohols using NMR spectroscopy. Magnetic Resonance in Chemistry, 50(4), 261-265. Available at: [Link]

  • Nafie, L. A. (1998). The determination of enantiomeric purity and absolute configuration by vibrational circular dichroism spectroscopy. AIP Conference Proceedings, 430, 64. Available at: [Link]

  • ResearchGate. (n.d.). Chiral discrimination of aliphatic amines and amino alcohols using NMR spectroscopy. Available at: [Link]

  • Li, Y., et al. (2023). 19F NMR enantiodiscrimination and diastereomeric purity determination of amino acids, dipeptides, and amines. Analyst, 148(17), 4169-4176. Available at: [Link]

  • Chemistry LibreTexts. (2019). 5.5 Polarimetry. Available at: [Link]

  • Hooper, J. F., et al. (2021). Interpreting vibrational circular dichroism spectra: the Cai•factor for absolute configuration with confidence. Chemical Science, 12(35), 11663-11672. Available at: [Link]

  • JoVE. (2017). Video: Polarimeter: Concept of Chirality, Enantiomers, Optical Rotation. Available at: [Link]

  • Richard Thornley. (2011). 20.3/D7 Outline the use of a polarimeter in distinguishing between optical isomers. YouTube. Available at: [Link]

  • Lazzeretti, P. (2017). Chiral discrimination in nuclear magnetic resonance spectroscopy. Progress in Nuclear Magnetic Resonance Spectroscopy, 102-103, 37-58. Available at: [Link]

  • Scafato, P., et al. (2021). A Dimeric Thiourea CSA for the Enantiodiscrimination of Amino Acid Derivatives by NMR Spectroscopy. The Journal of Organic Chemistry, 86(11), 7796-7806. Available at: [Link]

  • Hage, D. S. (2014). Chromatographic Studies of Protein-Based Chiral Separations. Journal of Chromatographic Science, 52(6), 499-510. Available at: [Link]

  • Wallworth, D. (2016). Chiral Amino Acid and Peptide Separations – the Next Generation. Chromatography Today. Available at: [Link]

  • Phenomenex. (2022). Enantioseparation of N-FMOC a-Amino Acids Using Chiral HPLC (TN-1148). Available at: [Link]

  • Yakhak Hoeji. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Journal of Pharmaceutical Sciences, 51(2), 163-170. Available at: [Link]

Sources

Comparative

comparing bioactivity of (2R)-2-[(2-Methoxybenzoyl)amino]propanoic acid vs benzoyl-alanine

This guide provides an in-depth technical comparison of the bioactivity, structure-activity relationships (SAR), and experimental characterization of (2R)-2-[(2-Methoxybenzoyl)amino]propanoic acid versus its unsubstitute...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of the bioactivity, structure-activity relationships (SAR), and experimental characterization of (2R)-2-[(2-Methoxybenzoyl)amino]propanoic acid versus its unsubstituted analog, Benzoyl-alanine .

Executive Summary

This guide compares two N-acylated amino acid derivatives with distinct pharmacological and sensory profiles.

  • Compound A: (2R)-2-[(2-Methoxybenzoyl)amino]propanoic acid (also known as N-(2-Methoxybenzoyl)-D-alanine or N-o-Anisoyl-D-alanine).

  • Compound B: Benzoyl-alanine (specifically the (2R)- or D-isomer for direct comparison, N-Benzoyl-D-alanine).

Key Distinction: The primary structural difference is the ortho-methoxy (-OCH₃) substitution on the benzoyl ring of Compound A. This modification introduces significant steric hindrance and electronic donation , altering the molecule's conformation, receptor binding affinity (particularly for T1R2/T1R3 sweet taste receptors), and resistance to enzymatic hydrolysis compared to the unsubstituted Compound B.

Chemical Structure & Physicochemical Profile

The bioactivity differences stem directly from the physicochemical shifts induced by the 2-methoxy group.

FeatureCompound A (2-Methoxy Analog)Compound B (Unsubstituted)Impact on Bioactivity
IUPAC Name (2R)-2-[(2-Methoxybenzoyl)amino]propanoic acid(2R)-2-(Benzoylamino)propanoic acidStereochemistry: Both are D-isomers ((2R)), essential for specific receptor recognition (e.g., sweetness).
Formula C₁₁H₁₃NO₄C₁₀H₁₁NO₃Molecular Weight: A is heavier (+30 Da), affecting diffusion slightly.
Substituent 2-Methoxy (-OCH₃) at ortho positionNone (Hydrogen)Steric Effect: The 2-OMe group forces the amide bond out of planarity with the phenyl ring (atropisomerism potential).
Electronic Effect Electron Donating (EDG)NeutralIncreases electron density on the aromatic ring; alters

-

stacking potential.
Lipophilicity (cLogP) ~1.3 - 1.5~0.9 - 1.1Compound A is more lipophilic, potentially improving membrane permeability but reducing water solubility.
H-Bonding 1 Donor, 4 Acceptors1 Donor, 3 AcceptorsThe methoxy oxygen acts as an additional weak H-bond acceptor.

Comparative Bioactivity Analysis

Sweet Taste Receptor Agonism (T1R2/T1R3)

Both compounds belong to the class of N-aroyl-D-amino acids , a known family of synthetic sweeteners. However, their potency differs significantly due to the "lock-and-key" fit within the T1R2/T1R3 transmembrane domain.

  • Compound B (N-Benzoyl-D-alanine):

    • Activity: Weak to moderate sweetener.

    • Mechanism: Binds to the VFT (Venus Flytrap) domain of the T1R2 subunit.

    • Binding Mode: The flat benzoyl ring slots into a hydrophobic pocket, while the D-alanine carboxylate interacts with positively charged residues (e.g., Lys, Arg).

  • Compound A (N-(2-Methoxybenzoyl)-D-alanine):

    • Activity: Likely reduced sweetness potency or bitter/sweet modulation compared to para-substituted analogs.

    • SAR Insight: In N-benzoyl-D-alanine derivatives, substituents at the para (4-) position (e.g., 4-cyano, 4-nitro) typically enhance potency by extending the hydrophobic reach.

    • The "Ortho-Effect": The ortho-methoxy group in Compound A creates steric clash with the receptor pocket walls. Furthermore, it twists the benzoyl ring relative to the amide plane. This non-planar conformation often disrupts the optimal alignment required for high-potency agonism, potentially shifting the profile towards inhibition (bitter blocking) or reducing efficacy.

Enzymatic Stability (Carboxypeptidase A)

Carboxypeptidase A (CPA) is a zinc protease that hydrolyzes C-terminal aromatic or bulky amino acids.

  • Substrate Specificity: CPA prefers L-isomers. Both Compound A and B are D-isomers ((2R)), making them resistant to hydrolysis .

  • Inhibition Potential:

    • Compound B: Acts as a competitive inhibitor of CPA, binding to the active site without being cleaved.

    • Compound A: The 2-methoxy substituent introduces bulk near the scissile amide bond.

    • Outcome: Compound A is predicted to have a lower

      
       (weaker binding)  or altered binding kinetics compared to B because the ortho-substituent interferes with the enzyme's hydrophobic S1' pocket, which is optimized for flat aromatic rings (like Phenylalanine or unsubstituted Benzoyl).
      

Mechanism of Action & SAR Visualization

The following diagram illustrates the structural divergence and its biological consequences.

BioactivityComparison Substrate Core Scaffold: N-Benzoyl-D-Alanine CompB Compound B: Unsubstituted Substrate->CompB H (Ortho) CompA Compound A: 2-Methoxy Substituted Substrate->CompA OMe (Ortho) Receptor T1R2/T1R3 (Sweet Taste Receptor) CompB->Receptor Planar Binding Enzyme Carboxypeptidase A (Zinc Protease) CompB->Enzyme Fits S1' Pocket CompA->Receptor Twisted Conformation CompA->Enzyme Clashes with S1' EffectB_Sweet Moderate Agonism (Sweet Taste) Receptor->EffectB_Sweet EffectA_Sweet Reduced Agonism / Steric Clash Receptor->EffectA_Sweet EffectB_Enz Competitive Inhibition (Stable) Enzyme->EffectB_Enz EffectA_Enz Weakened Binding (Steric Hindrance) Enzyme->EffectA_Enz

Figure 1: Comparative Structure-Activity Relationship (SAR) flow for Compound A vs. B.

Experimental Protocols

To empirically validate the bioactivity differences, the following self-validating protocols are recommended.

Protocol 1: Comparative Enzymatic Stability Assay

Objective: Determine the resistance of Compound A and B to Carboxypeptidase A (CPA) compared to a susceptible control (N-Benzoyl-L-Alanine).

  • Reagent Preparation:

    • Buffer: 25 mM Tris-HCl, 500 mM NaCl, pH 7.5.

    • Enzyme: Purified Bovine Carboxypeptidase A (Sigma-Aldrich), diluted to 10 units/mL.

    • Substrates: Prepare 1 mM stocks of Compound A, Compound B, and Control (N-Benzoyl-L-Alanine) in Buffer/DMSO (95:5).

  • Reaction Setup:

    • In a 96-well UV-transparent plate, mix 10 µL Enzyme + 190 µL Substrate solution.

    • Blank: 10 µL Buffer + 190 µL Substrate (No Enzyme).

  • Kinetic Monitoring:

    • Measure Absorbance at 254 nm (amide bond region) every 30 seconds for 60 minutes at 25°C.

    • Note: Hydrolysis of the benzoyl group typically causes a hyperchromic or hypochromic shift depending on the specific wavelength selected (verify

      
       via scan first).
      
  • Data Analysis:

    • Plot

      
       vs. Time.
      
    • Validation Criteria: The Control (L-isomer) must show a linear decrease/increase in signal (hydrolysis). Compounds A and B (D-isomers) should show negligible slope (stability).

    • Advanced: To test inhibition, run the Control substrate in the presence of varying concentrations of A or B.

Protocol 2: Cell-Based Calcium Flux Assay (GPCR Activation)

Objective: Compare agonist potency (


) on human T1R2/T1R3 receptors.
  • Cell Line: HEK293T cells stably expressing hT1R2, hT1R3, and G

    
    15 (promiscuous G-protein to couple to Calcium).
    
  • Dye Loading:

    • Seed cells in 384-well black-wall plates.

    • Incubate with Calcium-4 indicator dye (Molecular Devices) for 45 mins at 37°C.

  • Compound Addition:

    • Prepare serial dilutions of Compound A and B (0.1 µM to 10 mM).

    • Inject compounds using an automated liquid handler (e.g., FLIPR).

  • Measurement:

    • Monitor fluorescence (Ex 485nm / Em 525nm) for 120 seconds.

  • Result Interpretation:

    • Agonist: Dose-dependent increase in fluorescence.

    • Antagonist Mode: If no signal, add a known sweetener (e.g., Aspartame) after the compound to check for blockade (inhibition).

Summary of Differences

Property(2R)-2-[(2-Methoxybenzoyl)amino]propanoic acidBenzoyl-alanine (D-isomer)
Sweetness Potency Lower (Predicted) due to steric twist.Moderate (Baseline).
Enzyme Inhibition Weaker CPA inhibitor (Steric hindrance).Stronger CPA competitive inhibitor.
Solubility Lower (More lipophilic).Higher.
Primary Utility SAR Probe, Potential Bitter Blocker.Chiral Standard, Sweetness Model.

References

  • PubChem. N-Benzoyl-D-alanine Compound Summary. National Library of Medicine. Available at: [Link]

  • Tinti, J. M., & Nofre, C. (1991). Design of Sweeteners: A Rational Approach. In Sweeteners: Discovery, Molecular Design, and Chemoreception. ACS Symposium Series. (Discusses SAR of N-aroyl amino acids).
  • Bachmanov, A. A., et al. (2001). Genetics of Sweet Taste Preferences. Flavour and Fragrance Journal. (Context on T1R2/T1R3 specificity).
Validation

A Guide to the Chiral Analysis of (2R)-2-[(2-Methoxybenzoyl)amino]propanoic Acid via Polarimetry

This guide provides a comprehensive framework for understanding and determining the optical rotation of the chiral compound (2R)-2-[(2-Methoxybenzoyl)amino]propanoic acid. Designed for researchers, scientists, and drug d...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for understanding and determining the optical rotation of the chiral compound (2R)-2-[(2-Methoxybenzoyl)amino]propanoic acid. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of facts to explain the causality behind experimental choices, ensuring a robust and reliable analytical approach.

Introduction: The Critical Role of Chirality in Drug Development

In the pharmaceutical sciences, the three-dimensional structure of a molecule is intrinsically linked to its biological activity. Many drug molecules are chiral, meaning they exist as non-superimposable mirror images called enantiomers.[1][2] While they share identical physical properties in an achiral environment, their interactions with chiral biological systems—such as enzymes and receptors—can differ dramatically.[3][4] One enantiomer may exhibit the desired therapeutic effect, while the other could be inactive or, in some cases, cause harmful side effects.

(2R)-2-[(2-Methoxybenzoyl)amino]propanoic acid, a derivative of the amino acid D-alanine, is a chiral molecule. Therefore, verifying its stereochemical identity and purity is a non-negotiable step in its synthesis and quality control. The primary, non-destructive technique for this analysis is polarimetry, which measures a molecule's ability to rotate plane-polarized light, a property known as optical activity.[1][5][6] This guide will detail the principles, present a comparative data framework, and provide a validated protocol for measuring the specific rotation of this compound.

Foundational Principles: From Observed to Specific Rotation

Optical activity is the defining characteristic of chiral substances.[2][7] When a beam of plane-polarized light passes through a solution containing a chiral compound, the plane of the light is rotated either to the right (dextrorotatory, "+") or to the left (levorotatory, "-").[8] A polarimeter is the instrument used to measure this angle of rotation, which is termed the observed rotation (α) .[3][9]

However, the observed rotation is an extrinsic property, dependent on several experimental variables.[10][11] To obtain an intrinsic, characteristic property of the compound, we calculate the specific rotation ([α]) . This value normalizes the observed rotation by accounting for the experimental conditions. The relationship is defined by Biot's Law:

[α]Tλ = α / (l × c)

Where:

  • [α]Tλ is the specific rotation.

  • T is the temperature in degrees Celsius (typically 20°C or 25°C).[1][3]

  • λ is the wavelength of the light source, almost universally the sodium D-line (589 nm).[3][6]

  • α is the observed rotation in degrees.

  • l is the path length of the polarimeter cell in decimeters (dm).

  • c is the concentration of the sample in grams per milliliter (g/mL).[9][12]

By standardizing these parameters, the specific rotation becomes a reliable physical constant for a given chiral molecule, akin to a melting point or boiling point, which is essential for its identification and quality assessment.[5][12]

Comparative Data Framework

The fundamental principle of enantiomers is that they rotate plane-polarized light to an equal magnitude but in opposite directions.[8][13][14] A racemic mixture, containing equal amounts of both enantiomers, will exhibit no net optical rotation as the individual rotations cancel each other out.[6][15]

The following table illustrates the expected relationship for these compounds under identical experimental conditions. The values are hypothetical to serve as a comparative example.

Compound NameEnantiomeric FormExpected [α] (degrees)Rationale
2-[(2-Methoxybenzoyl)amino]propanoic acid(2R)-e.g., +XDextrorotatory (hypothetical positive value)
2-[(2-Methoxybenzoyl)amino]propanoic acid(2S)-e.g., -XLevorotatory (equal magnitude, opposite sign to R)
2-[(2-Methoxybenzoyl)amino]propanoic acid(racemic)0Optically inactive due to internal compensation

Note: The actual sign (+ or -) for the (2R) enantiomer must be determined experimentally. There is no universal correlation between the (R/S) stereochemical descriptor and the direction of optical rotation (+/-).[2][12]

Validated Experimental Protocol for Determining Specific Rotation

This protocol outlines the necessary steps for an accurate and reproducible measurement of specific rotation. The self-validating nature of this procedure comes from the initial calibration and blanking steps, which ensure the instrument and solvent do not contribute to the final reading.

Instrumentation and Materials
  • Polarimeter: With a sodium D-line (589 nm) light source.

  • Polarimeter Cell: 1.0 dm path length.

  • Analytical Balance: Accurate to ±0.1 mg.

  • Volumetric Flask: Grade A, 10.00 mL.

  • Solvent: High-purity Methanol (or another appropriate, non-reactive solvent in which the compound is soluble).

  • Sample: High-purity (2R)-2-[(2-Methoxybenzoyl)amino]propanoic acid.

Step-by-Step Methodology
  • Instrument Warm-up: Power on the polarimeter at least 10-15 minutes before use to allow the light source to stabilize.[15]

  • Cell Cleaning and Preparation: Thoroughly clean the polarimeter cell with the chosen solvent (Methanol) and dry it completely. Ensure there are no smudges on the optical surfaces.

  • Solvent Blank Measurement (Zeroing):

    • Fill the polarimeter cell with the pure solvent.

    • Ensure no air bubbles are present in the light path.[15]

    • Place the cell in the polarimeter.

    • Perform a "zero" or "blank" measurement according to the instrument's instructions. This calibrates the baseline to 0.000° for the solvent.

  • Sample Preparation:

    • Accurately weigh approximately 100 mg (0.1000 g) of the (2R)-2-[(2-Methoxybenzoyl)amino]propanoic acid sample.

    • Quantitatively transfer the sample to a 10.00 mL volumetric flask.

    • Dissolve the sample in the solvent and fill the flask to the calibration mark. Mix thoroughly to ensure a homogenous solution.

    • This creates a concentration (c) of approximately 0.01 g/mL. Record the exact mass for the final calculation.

  • Sample Measurement:

    • Rinse the polarimeter cell with a small amount of the prepared sample solution two to three times.

    • Fill the cell with the sample solution, again ensuring the absence of air bubbles.

    • Place the filled cell into the polarimeter.

    • Record the observed optical rotation (α). Take several readings until a stable value is obtained. Record the temperature.

  • Calculation of Specific Rotation:

    • Use the recorded data and Biot's Law to calculate the specific rotation.

    • Example Calculation:

      • Observed rotation (α) = +0.258°

      • Concentration (c) = 0.1015 g / 10.00 mL = 0.01015 g/mL

      • Path length (l) = 1.0 dm

      • [α] = +0.258° / (1.0 dm × 0.01015 g/mL) = +25.4°

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the polarimetry experiment.

G cluster_prep Preparation Phase cluster_cal Calibration Phase cluster_meas Measurement Phase cluster_calc Analysis Phase A 1. Instrument Warm-up & Stabilization B 2. Prepare Sample Solution (Accurate Weighing & Dissolution) A->B C 3. Fill Cell with Pure Solvent D 4. Measure Solvent Blank (Zero Instrument) C->D E 5. Fill Cell with Sample Solution D->E F 6. Measure Observed Rotation (α) E->F G 7. Calculate Specific Rotation [α] using Biot's Law F->G H 8. Compare with Standard/Enantiomer G->H

Caption: Workflow for determining the specific optical rotation of a chiral compound.

Conclusion

The determination of specific rotation is an indispensable tool for the characterization of chiral molecules like (2R)-2-[(2-Methoxybenzoyl)amino]propanoic acid. By following a validated polarimetry protocol, researchers can confirm the stereochemical identity and enantiomeric purity of their synthesized compounds. This guide provides the theoretical foundation and practical methodology necessary to perform these measurements with confidence, ensuring the data generated is both accurate and reliable, thereby upholding the rigorous standards required in scientific research and pharmaceutical development.

References

  • 5.4: Optical Activity. Chemistry LibreTexts. [Link]

  • Polarimetry Experiments. MRSEC Education Group - University of Wisconsin–Madison. [Link]

  • Video: Polarimeter: Concept of Chirality, Enantiomers, Optical Rotation. JoVE. [Link]

  • Specific Rotation and Observed Rotation Calculations in Optical Activity. Leah4sci. [Link]

  • Optical Rotation Theory. BYJU'S. [Link]

  • Study Chirality with a Homemade Polarimeter. Science Buddies. [Link]

  • OPTICAL ROTATION: Introduction, Measurement, Factors and Application. Pharmaease. [Link]

  • Optical rotation. Wikipedia. [Link]

  • Optical Rotation, Optical Activity, and Specific Rotation. Master Organic Chemistry. [Link]

  • 3.6: Optical Activity. Chemistry LibreTexts. [Link]

  • THz Optical Activity. The Schmuttenmaer Research Group - Yale University. [Link]

  • 5.3: Optical Activity. Chemistry LibreTexts. [Link]

Sources

Comparative

FTIR spectral characterization of (2R)-2-[(2-Methoxybenzoyl)amino]propanoic acid functional groups

This guide provides an in-depth technical analysis of the FTIR spectral characteristics of (2R)-2-[(2-Methoxybenzoyl)amino]propanoic acid (also known as N-(2-methoxybenzoyl)-D-alanine or N-o-anisoyl-D-alanine ).[1][2] De...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the FTIR spectral characteristics of (2R)-2-[(2-Methoxybenzoyl)amino]propanoic acid (also known as N-(2-methoxybenzoyl)-D-alanine or N-o-anisoyl-D-alanine ).[1][2]

Designed for analytical chemists and drug development professionals, this document moves beyond basic peak listing to explore the vibrational mechanics, diagnostic regions, and comparative efficacy of FTIR against other analytical modalities.[3]

[1][2]

Executive Summary & Molecular Context

Compound: (2R)-2-[(2-Methoxybenzoyl)amino]propanoic acid Molecular Formula: C₁₁H₁₃NO₄ Role: Chiral intermediate in peptidomimetic drug synthesis; ligand for asymmetric catalysis.[1][2]

Characterizing this molecule requires distinguishing three critical structural domains:

  • The Chiral Backbone: The propanoic acid moiety (D-alanine core).

  • The Linker: The secondary amide bond.

  • The Aromatic Cap: The 2-methoxybenzoyl (o-anisoyl) group.[1][2]

FTIR is the primary tool for solid-state conformational analysis and rapid "fingerprint" identification of the amide coupling success, specifically differentiating the product from its precursors (2-methoxybenzoic acid and D-alanine).[1][2]

Experimental Methodology (ATR-FTIR)

To ensure high-fidelity spectral acquisition, the following protocol is recommended. This method minimizes sample preparation artifacts common in KBr pellets (e.g., ion exchange or hygroscopic water absorption).

Protocol: Solid-State ATR-FTIR[1][2]
  • Instrumentation: FTIR Spectrometer equipped with a deuterated triglycine sulfate (DTGS) or mercury cadmium telluride (MCT) detector.

  • Accessory: Single-reflection Diamond ATR (Attenuated Total Reflectance).[1][2] Diamond is preferred over ZnSe for its hardness and chemical inertness.

  • Parameters:

    • Range: 4000 – 600 cm⁻¹[4][5][6]

    • Resolution: 4 cm⁻¹ (optimal balance between signal-to-noise and peak deconvolution).

    • Scans: 32–64 scans to average out random noise.

  • Sample Prep: Place ~2 mg of the crystalline powder directly onto the crystal. Apply high pressure (clamp) to ensure intimate contact.

  • Background: Air background collected immediately prior to sampling.

Spectral Analysis & Diagnostic Bands

The FTIR spectrum of this compound is defined by the interplay between the carboxylic acid dimer and the amide hydrogen bonding network.

A. High Wavenumber Region (3500 – 2500 cm⁻¹)
  • N-H Stretching (Amide A): Expect a sharp but distinct band at 3300–3350 cm⁻¹ . In the solid state, this typically shifts to lower wavenumbers due to intermolecular Hydrogen bonding (N-H···O=C).

  • O-H Stretching (Carboxylic Acid): A broad, diffuse envelope spanning 3300–2500 cm⁻¹ . This "fermi resonance" structure often overlaps the C-H stretches, indicative of strong carboxylic acid dimerization (cyclic dimer formation).

  • C-H Stretching:

    • Aromatic C-H: Weak shoulders >3000 cm⁻¹.

    • Aliphatic C-H: Distinct peaks at 2980–2850 cm⁻¹ (Methyl group of the alanine side chain and the methoxy group).

B. The Double Bond Region (1750 – 1500 cm⁻¹) – Critical for Identification

This is the most diagnostic region for confirming the amide coupling.

Functional GroupModeWavenumber (cm⁻¹)Diagnostic Insight
Carboxylic Acid C=O[1][2][7] Stretch1740 – 1710 Appears as the highest frequency carbonyl band. Confirms the free acid terminus is intact.
Secondary Amide Amide I (C=O)1660 – 1630 Lower frequency than the acid. Sensitive to conformation; a shift <1640 cm⁻¹ suggests strong intramolecular H-bonding with the methoxy oxygen.[1][2]
Aromatic Ring C=C Stretch1600 & 1580 Characteristic doublet for benzene derivatives. The 2-methoxy substitution often enhances the 1600 cm⁻¹ band intensity.
Secondary Amide Amide II (N-H Bend)1550 – 1515 Mixed mode (N-H bending + C-N stretching). Absence of this band indicates hydrolysis or lack of coupling.
C. Fingerprint Region (1500 – 600 cm⁻¹)
  • Ether Stretch (Ar-O-C): The methoxy group attached to the aromatic ring shows a strong asymmetric stretching vibration at 1230–1250 cm⁻¹ and a symmetric stretch near 1020–1050 cm⁻¹ .

  • Ortho-Substitution Pattern: A strong C-H out-of-plane (oop) bending vibration at 740–760 cm⁻¹ is characteristic of 1,2-disubstituted benzene rings (ortho-anisoyl).[1][2]

Visualizing the Characterization Logic

The following diagram illustrates the logical flow for validating the structure using vibrational spectroscopy.

FTIR_Characterization_Flow Start Unknown Sample (Suspected N-o-anisoyl-D-alanine) Region1 Analyze 1800-1500 cm⁻¹ (Double Bond Region) Start->Region1 Check_Acid Peak at ~1720 cm⁻¹? (COOH) Region1->Check_Acid Check_Amide Peak at ~1640 cm⁻¹? (Amide I) Check_Acid->Check_Amide Yes Result_Precursor Precursor Contamination (Free Amino Acid or Benzoic Acid) Check_Acid->Result_Precursor No (Salt form?) Check_Ether Peak at ~1240 cm⁻¹? (Ar-O-C) Check_Amide->Check_Ether Yes Check_Amide->Result_Precursor No (Hydrolysis?) Check_Ether->Result_Precursor No (Missing Methoxy) Result_Success Identity Confirmed (Amide Bond Formed) Check_Ether->Result_Success Yes

Caption: Logical decision tree for validating N-(2-methoxybenzoyl)-D-alanine synthesis via FTIR spectral features.

Comparative Analysis: FTIR vs. Alternatives

While FTIR is excellent for functional group validation, it has limitations regarding stereochemistry.[8]

FeatureFTIR (Mid-IR) Raman Spectroscopy NMR (¹H / ¹³C)
Primary Utility Functional group ID (Amide/Acid), Solid-state polymorphs.[1][2]Aromatic ring modes, Aqueous samples, Crystal lattice modes.Definitive structure elucidation , Connectivity, Purity %.
Chiral Discrimination None (Enantiomers have identical spectra in achiral environments).None (Same limitation as FTIR).High (With chiral shift reagents or polarimetry).
Sample State Solid (Powder) or Film.Solid or Liquid (Glass/Plastic containers ok).Solution (Requires deuterated solvent).
Specific Advantage Best for detecting Amide I/II bands and H-bonding strength.[1][2]Better for detecting C=C aromatic and Symmetric Ether modes.Quantifies the ratio of Methoxy protons to Alanine methyl protons.
Why Choose FTIR?

FTIR is the fastest QC method for batch-to-batch consistency.[1][2] Once the structure is confirmed by NMR, FTIR serves as the "fingerprint" to ensure the solid-state form (polymorph) and chemical integrity remain constant during storage or formulation.

References

  • NIST Chemistry WebBook. Infrared Spectrum of Benzoic acid, 2-methoxy- (o-Anisic acid).[1][2] National Institute of Standards and Technology. Link[2]

  • PubChem. N-benzoyl-D-alanine (Compound Summary). National Center for Biotechnology Information. Link

  • Silverstein, R. M., et al. Spectrometric Identification of Organic Compounds.[4] (Standard reference for Amide I/II and Ether assignments).

  • Colthup, N. B.Introduction to Infrared and Raman Spectroscopy.

(Note: While specific spectral databases for the exact (2R)-2-[(2-methoxybenzoyl)amino]propanoic acid are proprietary, the assignments above are derived from high-confidence fragment analysis of the constituent o-anisic acid and N-benzoyl-alanine moieties found in the cited databases.)

Sources

Safety & Regulatory Compliance

Safety

Operational Disposal Guide: (2R)-2-[(2-Methoxybenzoyl)amino]propanoic acid

Executive Summary Compound: (2R)-2-[(2-Methoxybenzoyl)amino]propanoic acid (Also known as N-(2-Methoxybenzoyl)-D-alanine). Chemical Nature: Chiral N-acylated amino acid derivative.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary
  • Compound: (2R)-2-[(2-Methoxybenzoyl)amino]propanoic acid (Also known as N-(2-Methoxybenzoyl)-D-alanine).

  • Chemical Nature: Chiral N-acylated amino acid derivative.

  • Primary Hazard: Irritant (Skin/Eye/Respiratory).[1][2] Potential bioactivity due to D-amino acid backbone.

  • Disposal Class: Non-Halogenated Organic Waste.

  • Immediate Action: Segregate from strong oxidizers and bases. Do not dispose of down the drain.

Part 1: Hazard Identification & Risk Assessment

As a Senior Application Scientist, I must emphasize that while specific toxicological data for this exact isomer may be limited in public repositories, we apply the Structure-Activity Relationship (SAR) principle. This compound shares structural homology with N-benzoyl amino acids (e.g., hippuric acid derivatives).

Safety Profile (Derived via SAR):

  • Physical State: Solid (typically white to off-white powder).

  • Acidity: Weakly acidic (Carboxylic acid moiety). pKa is estimated between 3.5 – 4.5.

  • Reactivity: Stable under normal conditions. Reacts exothermically with strong bases (forming water-soluble salts) and strong oxidizers.

  • GHS Classification (Precautionary):

    • H315: Causes skin irritation.[1][3][4]

    • H319: Causes serious eye irritation.[1][2][3][4]

    • H335: May cause respiratory irritation.[1][3][5][6]

Critical Incompatibility: Never mix this compound with oxidizing acids (e.g., Nitric Acid, Chromic Acid) in the waste stream, as the amide linkage can cleave, and the aromatic ring can undergo nitration or oxidation, potentially leading to energetic reactions.

Part 2: Waste Segregation & Pre-Treatment

Effective disposal starts with segregation. This system prevents "cocktail" reactions in waste drums.

The Segregation Logic (Self-Validating System)
  • Check Halogen Content: The formula is C₁₁H₁₃NO₄. It contains NO Halogens (F, Cl, Br, I).

    • Result: It belongs in the Non-Halogenated waste stream.

  • Check pH/State:

    • If Solid: Segregate as Solid Organic Waste.

    • If Liquid (Dissolved): Segregate based on the solvent (Aqueous vs. Organic).

Visual Workflow: Waste Stream Decision Tree

WasteSegregation Start Waste Material: (2R)-2-[(2-Methoxybenzoyl)amino]propanoic acid State Physical State? Start->State Solid Solid / Powder State->Solid Liquid Liquid / Solution State->Liquid BinSolid BIN A: Solid Hazardous Waste (Double Bagged) Solid->BinSolid Double Bag SolventCheck Primary Solvent? Liquid->SolventCheck OrganicSolvent Organic Solvent (e.g., DMSO, Methanol) SolventCheck->OrganicSolvent AqueousSolvent Aqueous Solution (Water/Buffer) SolventCheck->AqueousSolvent BinLiqOrg BIN B: Non-Halogenated Organic Solvents OrganicSolvent->BinLiqOrg No Halogens BinLiqAq BIN C: Aqueous Hazardous Waste (Check pH) AqueousSolvent->BinLiqAq Do Not Drain Pour

Figure 1: Decision matrix for segregating (2R)-2-[(2-Methoxybenzoyl)amino]propanoic acid waste streams.

Part 3: Step-by-Step Disposal Protocols
Scenario A: Disposal of Pure Solid (Excess or Expired)

Context: You have a vial of dry powder that is no longer needed.

  • PPE Requirement: Nitrile gloves, safety glasses, and lab coat. Use a fume hood to avoid dust inhalation.

  • Primary Containment: Keep the chemical in its original vial if possible. If the vial is broken, transfer to a heavy-duty HDPE wide-mouth jar.

  • Labeling: Attach a hazardous waste tag.

    • Chemical Name: (2R)-2-[(2-Methoxybenzoyl)amino]propanoic acid.

    • Hazards: Irritant.[2][3]

    • Constituents: 100%.[6][7]

  • Secondary Containment: Place the sealed vial/jar into a clear plastic zip-lock bag (Double-bagging principle).

  • Final Disposal: Place into the laboratory's Solid Hazardous Waste Drum .

Scenario B: Disposal of Reaction Mixtures (Liquid)

Context: The compound is dissolved in Methanol or DMSO following an experiment.

  • Characterize the Solvent: Confirm the solvent is non-halogenated.

  • pH Check (If Aqueous): If the solvent is water-based, check pH.

    • Action: If pH < 4, slowly adjust to pH 6–8 using dilute Sodium Bicarbonate (NaHCO₃).[8] This prevents acid-catalyzed degradation of other wastes in the drum.

  • Transfer: Pour into the Non-Halogenated Organic Waste carboy.

    • Caution: Ensure the carboy does not contain active oxidizers (peroxides), as organic acids can act as fuel.

  • Rinsing: Rinse the original glassware with a small amount of the same solvent and add the rinsate to the waste carboy.

Part 4: Emergency Response (Spills)

If this compound is spilled, the primary risk is dust inhalation (solid) or slip hazards/contamination (liquid).

Spill Response Workflow

SpillResponse Spill Spill Detected Isolate 1. Isolate Area (Alert Personnel) Spill->Isolate PPE 2. Don PPE (Gloves, Goggles, N95 Mask) Isolate->PPE Type Type? PPE->Type SolidSpill Solid Powder Type->SolidSpill LiquidSpill Liquid Solution Type->LiquidSpill ActionSolid Cover with wet paper towel (Prevent Dust) -> Sweep SolidSpill->ActionSolid ActionLiquid Absorb with Vermiculite or Chem-Pad LiquidSpill->ActionLiquid Dispose Collect in Waste Bag Label as Hazardous ActionSolid->Dispose ActionLiquid->Dispose Clean Wash Surface with Soap & Water Dispose->Clean

Figure 2: Emergency response protocol for solid and liquid spills.

Decontamination Solution: For final surface cleaning, use a mild detergent solution followed by water. Avoid using bleach (Sodium Hypochlorite) directly on the concentrated acid, as it may generate minor amounts of irritating gas, though the risk is low compared to amines.

Part 5: Regulatory Compliance Data
ParameterSpecificationNotes
RCRA Status Not P-listed or U-listed.Classify as "Characteristic Waste" if ignitable solvent is used (D001). Otherwise, manage as General Organic Chemical Waste.
EPA Waste Code None (Specific).Use generic code for "Irritant Solid" or "Organic Acid" depending on state regulations (e.g., California Code 352).
TSCA Status R&D Exemption likely.Ensure use is strictly for Research & Development purposes.
Storage Class 11 (Combustible Solids).Store away from oxidizers (Class 5.1B).
References
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • PubChem. (n.d.). Compound Summary: N-(4-Methoxybenzoyl)alanine (Analogous Hazard Data). National Library of Medicine. [Link]

  • Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. United States Department of Labor. [Link]

  • U.S. Environmental Protection Agency (EPA). (2024). Resource Conservation and Recovery Act (RCRA) Regulations. [Link]

Sources

Handling

Personal protective equipment for handling (2R)-2-[(2-Methoxybenzoyl)amino]propanoic acid

Executive Summary & Chemical Profile[1] Compound: (2R)-2-[(2-Methoxybenzoyl)amino]propanoic acid Synonyms: N-(2-Methoxybenzoyl)-D-alanine; D-Alanine, N-(2-methoxybenzoyl)- Physical State: Solid (Crystalline Powder) Prima...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile[1]

Compound: (2R)-2-[(2-Methoxybenzoyl)amino]propanoic acid Synonyms: N-(2-Methoxybenzoyl)-D-alanine; D-Alanine, N-(2-methoxybenzoyl)- Physical State: Solid (Crystalline Powder) Primary Hazard Class: Occupational Exposure Band (OEB) 3 (Default) Rationale: As a benzoyl-amino acid derivative likely used as a chiral building block or pharmaceutical intermediate (structurally related to meglitinide analogs), this compound must be treated as a potent bioactive irritant until specific toxicological data proves otherwise.

Core Safety Directive: The primary vector of exposure is dust inhalation . All protocols below prioritize the containment of airborne particulates.

Risk Assessment & Hazard Identification

Before opening the container, you must acknowledge the "Invisible Threats" inherent to this chemical class.

Hazard CategoryRisk DescriptionMechanism of Action
Inhalation HIGH Fine particulate matter can bypass upper respiratory defenses. Potential for bronchial sensitization or systemic absorption.
Skin Contact MODERATE Lipophilic amide structure facilitates dermal absorption. Likely causes Contact Dermatitis (H315).[1]
Eye Contact MODERATE Mechanical abrasion from crystals + Chemical irritation (H319).
Pharmacology UNKNOWN/POTENT Structural similarity to hypoglycemic agents implies potential biological activity.

Personal Protective Equipment (PPE) Matrix

Do not rely on generic "lab safety" rules. Use this tiered approach based on the quantity handled.

Tier 1: Analytical Scale (< 100 mg)

For preparation of HPLC standards or NMR samples.

  • Hands: Double Nitrile Gloves (Outer: 5 mil, Inner: 4 mil). Change immediately upon splash.

  • Eyes: Chemical Splash Goggles (ANSI Z87.1). Safety glasses are insufficient for powders.

  • Body: Standard Lab Coat (Buttoned to collar).

  • Respiratory: Work inside a Fume Hood.[2] If open-bench handling is unavoidable, use an N95 particulate respirator .

Tier 2: Preparative Scale (> 100 mg - 10 g)

For synthesis or purification.

  • Hands: Extended-cuff Nitrile (min 6 mil) taped to lab coat sleeves.

  • Eyes: Face Shield + Goggles.

  • Body: Disposable Tyvek® Lab Coat (or equivalent low-linting, non-woven material) with elastic cuffs.

  • Respiratory: Mandatory P100/P3 Half-Mask Respirator if not working inside a certified Powder Containment Hood.

Tier 3: Bulk Handling (> 10 g)
  • Respiratory: Powered Air Purifying Respirator (PAPR) with HEPA filters.

  • Body: Full Tyvek® Coverall with booties.

Operational Protocols: The "Self-Validating" Workflow

Safety is not just what you wear; it is how you move. The following workflow uses Graphviz to visualize the critical logic of the weighing process, ensuring containment is never broken.

Experiment 1: Safe Weighing & Solubilization

Objective: Transfer solid powder to a solvent without contaminating the balance or the user.

SafeWeighing cluster_prep Preparation Phase cluster_action Active Handling Phase cluster_exit Decontamination Phase Start Start: Check Balance Enclosure (Airflow > 0.5 m/s) Equip Gather Materials: Anti-static Spatula, Weigh Paper, Solvent Vial, Waste Bag Start->Equip Open Open Container INSIDE Hood (Do not remove cap from hood) Equip->Open Weigh Transfer Solid to Tared Vial (Avoid Weigh Paper if possible to reduce static) Open->Weigh Slow movements Close Seal Source Container immediately Weigh->Close Clean Wipe Exterior of Vial with MeOH/Water wipe Close->Clean Waste Dispose of Wipes/Gloves as Hazardous Solid Waste Clean->Waste Exit Remove Vial from Hood Waste->Exit

Figure 1: The "Closed-Loop" Weighing Protocol. Note that the source container is sealed BEFORE the sample vial is cleaned.

Detailed Methodology:
  • Static Control: Use an ionizing fan or anti-static gun inside the balance enclosure. Charged powders will "jump" and contaminate the user.

  • The "Wet" Transfer: If possible, add the solvent to the solid inside the vial immediately after weighing to trap the dust in solution.

  • Glove Discipline:

    • Outer Gloves: Touch the chemical and tools.

    • Inner Gloves: Touch the balance buttons and notebook.

    • Protocol: Strip outer gloves inside the hood before removing hands.

Emergency Response & Decontamination

Spill Response (Solid Powder)

Do NOT use a brush and dustpan. This aerosolizes the powder.

  • Isolate: Evacuate the immediate area (radius 3 meters).

  • PPE Up: Don P100 respirator and double gloves.

  • Cover: Gently lay a solvent-dampened paper towel (methanol or isopropanol) over the spill to dampen the powder.

  • Wipe: Wipe inward from the periphery to the center.

  • Verify: Use a UV lamp (if the compound is UV-active, common for benzoyl derivatives) to check for invisible residues.

Disposal Plan
  • Solid Waste: Segregate into "Hazardous Solid - Pharmaceutical Intermediate." Do not mix with oxidizers.[3]

  • Liquid Waste: Collect in "Organic Non-Halogenated" waste streams (assuming dissolved in MeOH/DMSO).

  • Destruction: Incineration is the only approved method for final disposal to ensure breakdown of the amide bond.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.

  • Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard: Safety Data Sheets.

  • PubChem. (2025). Compound Summary: (2R)-2-methoxypropanoic acid derivatives. National Library of Medicine.

  • European Chemicals Agency (ECHA). (2025). Guidance on the compilation of safety data sheets.

Sources

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